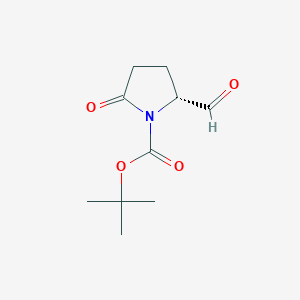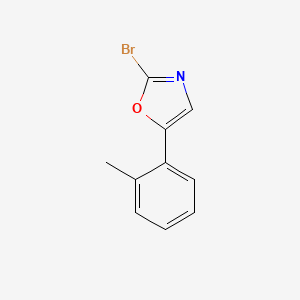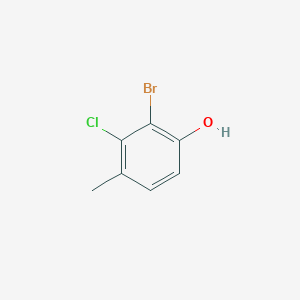
5-Butyl-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-2-methylpyrimidine: is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA The structure of this compound consists of a pyrimidine ring substituted with a butyl group at the 5-position and a methyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-2-methylpyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate can be used to synthesize pyrimidine derivatives . Another method involves the reaction of ketones with amidines in the presence of catalysts such as zinc chloride or copper .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the choice of solvents and catalysts plays a crucial role in achieving the desired product with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Butyl-2-methylpyrimidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Pyrimidine-2-carboxylic acid.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Butyl-2-methylpyrimidine serves as a building block for the synthesis of more complex molecules
Biology: In biological research, pyrimidine derivatives are studied for their potential as enzyme inhibitors and receptor ligands. This compound may be explored for its interactions with biological macromolecules.
Medicine: Pyrimidine derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They are investigated for their antiviral, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Butyl-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrimidine ring can interact with nucleic acids, proteins, and other biomolecules, influencing various biological pathways .
Comparaison Avec Des Composés Similaires
2-Methyl-5-ethylpyridine: Similar in structure but with an ethyl group instead of a butyl group.
5-Butyl-2-methylpyrimidine-4,6-diol: Contains additional hydroxyl groups at the 4 and 6 positions.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group at the 5-position and the methyl group at the 2-position can affect its interactions with other molecules, making it distinct from other pyrimidine derivatives .
Propriétés
Formule moléculaire |
C9H14N2 |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
5-butyl-2-methylpyrimidine |
InChI |
InChI=1S/C9H14N2/c1-3-4-5-9-6-10-8(2)11-7-9/h6-7H,3-5H2,1-2H3 |
Clé InChI |
FFCLNNXINWIMGR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CN=C(N=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


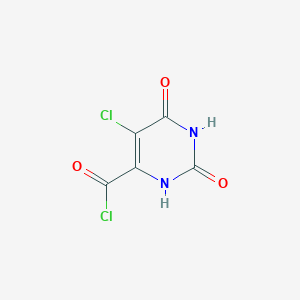
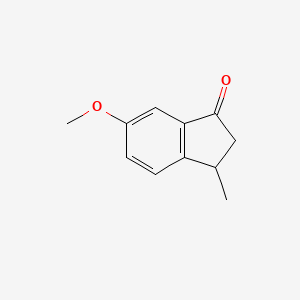
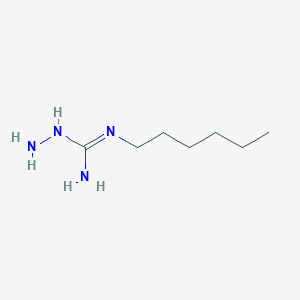
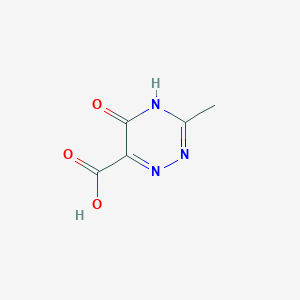
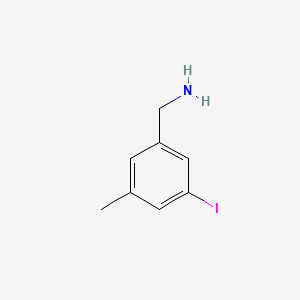
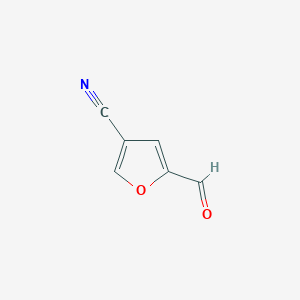
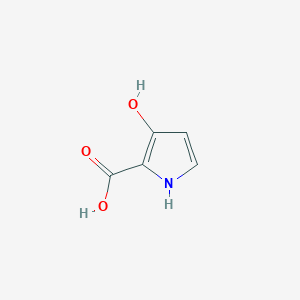
![[6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine](/img/structure/B13120764.png)

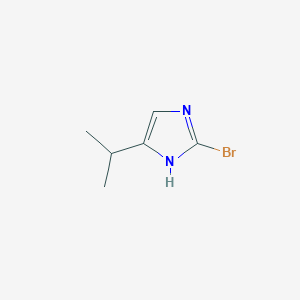
![3-{[Methoxycarbonylmethyl-(toluene-4-sulfonyl)-amino]-methyl}-pyridine-2-carboxylic Acid Isopropyl Ester](/img/structure/B13120791.png)
